

An In-Depth Technical Guide to the HLA Presentation of the GADGVGKSA Neoantigen

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunological presentation of the **GADGVGKSA** peptide, a neoantigen derived from KRAS G12D and G12V mutations, by Human Leukocyte Antigen (HLA) molecules. Understanding this interaction is pivotal for the development of targeted cancer immunotherapies, including vaccines and T-cell-based therapies.

Core Concepts: From Oncogenic Mutation to Immune Recognition

The **GADGVGKSA** peptide is a nine-amino-acid (nonamer) neoantigen that arises from a glycine-to-aspartic acid (G12D) or glycine-to-valine (G12V) mutation in the KRAS protein, a key driver in many cancers. For the immune system to recognize and target cancer cells harboring this mutation, the **GADGVGKSA** peptide must be presented on the cell surface by HLA molecules. This presentation is a critical step for the activation of cytotoxic T-lymphocytes (CTLs) that can specifically kill tumor cells.

The primary HLA alleles responsible for presenting the **GADGVGKSA** peptide are HLA-A11:01 and HLA-C08:02. The structural and binding characteristics of the **GADGVGKSA** peptide with these HLA alleles determine the immunogenicity of this neoantigen.



Data Presentation: Quantitative Analysis of GADGVGKSA-HLA Interaction

The binding affinity and stability of the peptide-HLA complex are crucial determinants of T-cell recognition. While extensive quantitative data for the direct binding of the **GADGVGKSA** peptide to all relevant HLA alleles is not uniformly available in the public domain, the following tables summarize the existing data on peptide-HLA stability and the affinity of T-cell receptors (TCRs) for the **GADGVGKSA**-HLA complex.

| Peptide | HLA Allele | Binding Assay Type | Quantitative Value | Reference |
|--------------------------|------------|--------------------------|------------------------------------|-----------|
| GADGVGKSA (KRAS G12D) | HLA-C08:02 | Thermal Melting Assay | Tm = 51 ± 1.3 °C | [1][2] |
| Wild-Type (GAGGVGKSA) | HLA-C08:02 | Thermal Melting Assay | Did not stabilize HLA-C08:02 | [1][3] |
| GADGVGKSA (KRAS G12D) | HLA-A11:01 | Not specified | Binds equally well as wild-type | [3] |

Table 1: **GADGVGKSA** Peptide Binding to HLA Alleles. This table presents available data on the binding and stability of the **GADGVGKSA** peptide with specific HLA alleles. Higher melting temperatures (Tm) indicate a more stable peptide-HLA complex.

| TCR Clone | Specificity | HLA Restriction | Binding Affinity (KD) | Reference |
|-----------|--------------------------|--------------------|--------------------------|-----------|
| 1-2C | KRAS G12V (VVGAVGVGK) | HLA-A11:01 | 14.0 ± 0.8 μM | |
| 3-2E | KRAS G12V (VVGAVGVGK) | HLA-A11:01 | 28.0 ± 1.9 μM | _ |
| JDI | KRAS G12D (decamer) | HLA-A*11:01 | 63 µM | _ |



Table 2: T-Cell Receptor (TCR) Affinity for **GADGVGKSA**-HLA Complexes. This table showcases the binding affinities of specific TCRs to the **GADGVGKSA** peptide presented by HLA-A*11:01. The dissociation constant (KD) is a measure of binding affinity, with lower values indicating a stronger interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.

Peptide-HLA Binding Assay (Competition-Based Cellular Assay)

This assay measures the binding of a test peptide to a specific HLA molecule on the surface of cells.

- Cell Preparation: Use a cell line, often TAP-deficient (e.g., T2 cells), engineered to express a single HLA allele of interest (e.g., HLA-A11:01 or HLA-C08:02).
- Acid Stripping: Gently strip pre-existing peptides from the cell surface HLA molecules using a mild acid treatment.
- Competitive Binding: Incubate the cells with a known fluorescently labeled reference peptide
 that binds to the HLA allele and varying concentrations of the unlabeled test peptide
 (GADGVGKSA).
- Incubation: Allow the peptides to compete for binding to the empty HLA molecules on the cell surface.
- Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the bound reference peptide.
- Data Analysis: A decrease in fluorescence indicates that the test peptide has competed with the reference peptide for binding. The concentration of the test peptide that inhibits 50% of the reference peptide binding (IC50) is calculated to determine the binding affinity.

In Vitro T-Cell Stimulation and Functional Assays

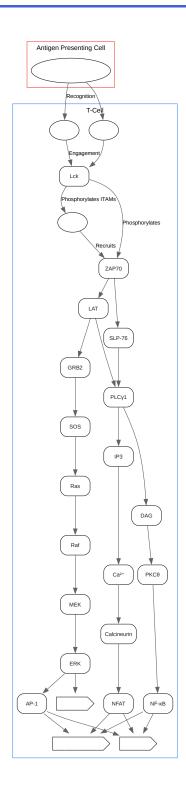


These assays assess the ability of the **GADGVGKSA** peptide to activate specific T-cells.

- Antigen Presenting Cells (APCs): Use autologous or HLA-matched dendritic cells (DCs) or B-cells as APCs.
- Peptide Loading: Pulse the APCs with the GADGVGKSA peptide.
- Co-culture: Co-culture the peptide-loaded APCs with peripheral blood mononuclear cells (PBMCs) or isolated T-cells from a donor with the corresponding HLA type.
- T-Cell Activation Markers: After a period of incubation, stain the T-cells with fluorescently labeled antibodies against activation markers such as CD69, CD137 (4-1BB), and OX40 and analyze by flow cytometry.
- Cytokine Release Assay (ELISpot/ELISA): Measure the secretion of effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from the T-cell culture supernatant using ELISpot or ELISA kits.
- Cytotoxicity Assay: To assess the killing capacity of activated CTLs, co-culture the effector T-cells with target cells (e.g., tumor cell lines) that endogenously express the KRAS mutation and the relevant HLA allele. Target cell lysis is measured using methods like chromium-51 release assay or flow cytometry-based killing assays.

Mandatory Visualization
Signaling Pathway: T-Cell Activation upon
GADGVGKSA-HLA Recognition



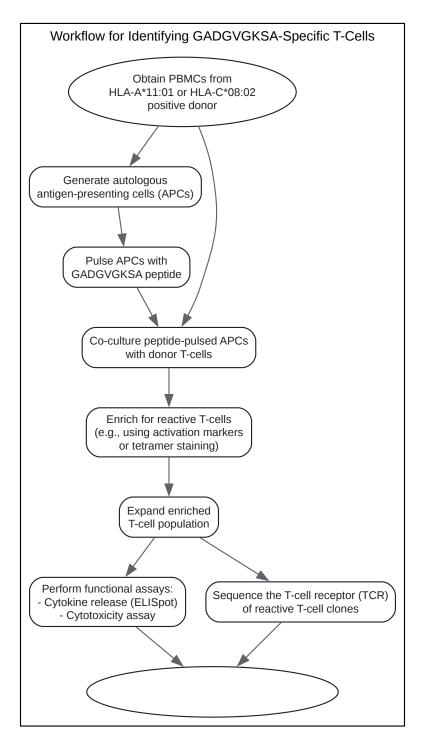


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Caption: TCR signaling cascade initiated by GADGVGKSA-HLA recognition.



Experimental Workflow: Identification of GADGVGKSA-Specific T-Cells



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Caption: Workflow for identifying GADGVGKSA-specific T-cells.



Logical Relationship: From KRAS Mutation to T-Cell Response



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Caption: The pathway from KRAS mutation to T-cell mediated tumor killing.

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